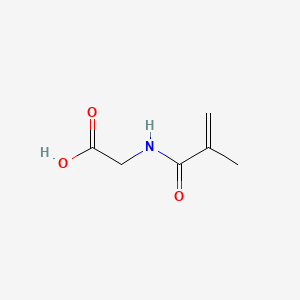

N-甲基丙烯酰基甘氨酸

概述

描述

N-Methacryloylglycine is a compound involved in the synthesis and polymerization of copolymers and reactive polymers. Its significance lies in its application in materials science, particularly for its reactive properties and ability to form complex structures with diverse functionalities.

Synthesis Analysis

The synthesis of N-Methacryloylglycine and its derivatives involves reactive copolymerization techniques. For instance, reactive copolymers of N-(2-hydroxypropyl)methacrylamide with N-methacryloylated derivatives of L-leucine and L-phenylalanine were synthesized, characterized by the content of active groups and by the rate constant of aminolysis with tert-butylamine, showcasing the compound's versatility in polymer chemistry (Kopeček, 1977).

Molecular Structure Analysis

The molecular structure of N-Methacryloylglycine facilitates its radical polymerizability despite the presence of a bulky peptide moiety. This characteristic is essential for its selective reactivity and polymer formation capabilities, as evidenced in the synthesis and polymerization behavior of methacrylate derivatives (Murata, Sanda, & Endo, 1997).

Chemical Reactions and Properties

N-Methacryloylglycine undergoes radical polymerization, demonstrating conventional radical polymerization kinetics in both water and dimethyl sulfoxide solvents. The compound's ability to form complexes with divalent metal ions, as well as the specific interactions with Cu(II) and Mn(II) ions, highlights its chemical reactivity and potential for forming chelate structures (Masuda, Miyahara, Minagawa, & Tanaka, 1999).

科学研究应用

3D Bioprinting

- Scientific Field: Tissue Engineering

- Application Summary: GelMA is extensively utilized for fabricating 3D tissue-engineered constructs . It’s used in bio-fabrication, an emerging area that involves the creation of tissue constructs with a hierarchical architecture .

- Methods of Application: Photopolymerisation, thermal gelation, or redox reaction are common methods to crosslink GelMA hydrogels . The ability of GelMA to undergo photopolymerisation facilitates the fabrication of dynamically tunable 3D crosslinked structures .

- Results or Outcomes: GelMA hydrogel has been applied for fabricating various biomimetic tissues and organ constructs, such as cartilage, bone, cardiac tissue, skeletal muscle, and skin tissue .

Load-Bearing Tissue Engineering

- Scientific Field: Biomedical Engineering

- Application Summary: GelMA hydrogels have been used in the regeneration or repair of load-bearing tissues like bone and cartilage .

- Methods of Application: The typical method uses UV light to crosslink the gelatin-methacrylic anhydride (MA) precursor .

- Results or Outcomes: GelMA hydrogels have shown good biocompatibility and tunable physicochemical properties, contributing significantly to cellular viability, multiplication, differentiation, and locomotion .

Drug Delivery Systems

- Scientific Field: Pharmaceutical Sciences

- Application Summary: N-Methacryloylglycine has been used in the development of pH-sensitive systems for the controlled release of drugs .

- Methods of Application: The drug is incorporated into poly(N-methacryloyl glycine)/BNC composites .

- Results or Outcomes: These nanocomposites have high water uptake capacity, are non-cytotoxic and pH-sensitive. The drug was released at pH 7.4 .

Molecular Logic Systems

- Scientific Field: Physical Chemistry

- Application Summary: N-Methacryloylglycine has been used in the development of a versatile molecular logic system based on Eu(iii) coordination polymer film electrodes .

- Methods of Application: A new type of lanthanide coordination polymer film made up of europium (Eu(iii)) and poly(N-methacryloylglycine) (Eu(iii)–PMAG) was prepared on an ITO electrode surface driven by the coordination between N-methacryloylglycine (MAG) and Eu(iii) through a single-step polymerization process .

- Results or Outcomes: This work might provide a novel avenue to develop intelligent multi-analyte sensing and information processing at the molecular level based on one single platform .

Wound Healing

- Scientific Field: Biomedical Sciences

- Application Summary: GelMA hydrogels, which can be synthesized from N-Methacryloylglycine, have been used in wound healing applications .

- Methods of Application: The hydrogel is applied directly to the wound site, providing a moist environment that promotes healing .

- Results or Outcomes: The hydrogel has been shown to promote cell proliferation and migration, which are critical for wound healing .

Cell Culture

- Scientific Field: Cell Biology

- Application Summary: GelMA hydrogels are used as a matrix for cell culture .

- Methods of Application: Cells are embedded within the hydrogel, which provides a 3D environment that closely mimics natural tissue .

- Results or Outcomes: The hydrogel supports cell growth and proliferation, and can be used to study cell behavior in a 3D context .

安全和危害

When handling N-Methacryloylglycine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

未来方向

属性

IUPAC Name |

2-(2-methylprop-2-enoylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-4(2)6(10)7-3-5(8)9/h1,3H2,2H3,(H,7,10)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOURDYMMTZXVRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20178215 | |

| Record name | N-Methacryloyl glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methacryloylglycine | |

CAS RN |

23578-45-2 | |

| Record name | N-Methacryloyl glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023578452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methacryloyl glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

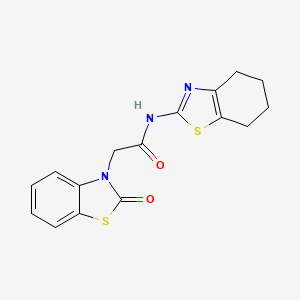

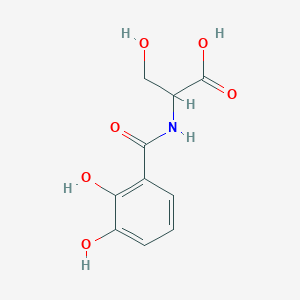

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[4-(4-Methoxyphenacyl)piperazino]-1-(2-fluoro-4-aminophenyl)-4-oxo-6-fluoro-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B1218495.png)

![1-[1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-piperidinyl]-5-fluorobenzotriazole](/img/structure/B1218503.png)

![3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[5-(4-bromophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone](/img/structure/B1218504.png)

![3,5-dimethoxy-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B1218507.png)

![1-[(1-Cyclopentyl-5-tetrazolyl)-thiophen-2-ylmethyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B1218511.png)